Product packaging for 4-Chloro-6-(trifluoromethyl)pyridin-3-ol(Cat. No.:CAS No. 1260890-17-2)

4-Chloro-6-(trifluoromethyl)pyridin-3-ol

Cat. No.: B3227336
CAS No.: 1260890-17-2
M. Wt: 197.54 g/mol
InChI Key: RGVNTWCLBBJKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(trifluoromethyl)pyridin-3-ol is a high-purity chemical compound supplied for research and development purposes. This pyridine derivative is characterized by the molecular formula C6H3ClF3NO and is designed for use as a key synthetic intermediate . The presence of both a chloro and a hydroxyl group on the pyridine ring, alongside the electron-withdrawing trifluoromethyl group, makes this molecule a versatile building block for constructing more complex structures in medicinal and agrochemical chemistry . This compound is closely related to other researched chloro-trifluoromethyl pyridines, which are frequently employed in the synthesis of active pharmaceutical ingredients and agrochemicals . For instance, similar structural motifs are found in compounds investigated for their potential to inhibit specific biological targets, such as Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the immune pathway . The trifluoromethyl group is a common feature in modern agrochemicals, contributing to properties such as enhanced metabolic stability and lipophilicity . Researchers can utilize the reactive sites on this compound for various chemical transformations, including nucleophilic aromatic substitution and functional group interconversions, to generate diverse chemical libraries for biological screening . Please Note: This product is intended for research applications only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClF3NO B3227336 4-Chloro-6-(trifluoromethyl)pyridin-3-ol CAS No. 1260890-17-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-(trifluoromethyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-3-1-5(6(8,9)10)11-2-4(3)12/h1-2,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVNTWCLBBJKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695357
Record name 4-Chloro-6-(trifluoromethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260890-17-2
Record name 4-Chloro-6-(trifluoromethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Chloro 6 Trifluoromethyl Pyridin 3 Ol

Strategic Approaches to Pyridine (B92270) Core Functionalization

The construction and substitution of the pyridine ring are foundational to accessing the target compound. The electron-deficient nature of the pyridine ring, further amplified by the electron-withdrawing trifluoromethyl group, dictates the strategic choices for introducing the chloro and hydroxyl substituents.

Direct Chlorination and Hydroxylation Pathways

Direct functionalization of a pre-formed 6-(trifluoromethyl)pyridin-3-ol or 4-chloro-6-(trifluoromethyl)pyridine intermediate is a conceptually straightforward but often challenging approach. Electrophilic aromatic substitution on pyridine rings is notoriously difficult and typically requires harsh conditions, which can be incompatible with the desired functional groups.

Direct chlorination of a pyridin-3-ol scaffold is complicated by the directing effects of the hydroxyl and trifluoromethyl groups and the low nucleophilicity of the pyridine ring. Similarly, direct hydroxylation of a corresponding chloropyridine is not a standard transformation and often proceeds with low yield and poor regioselectivity. Alternative methods, such as those involving multi-step sequences, are generally preferred for achieving the specific substitution pattern of 4-Chloro-6-(trifluoromethyl)pyridin-3-ol.

Multi-Step Synthesis via Protected Intermediates

A more viable and controlled strategy involves a multi-step sequence where functional groups are introduced sequentially, often utilizing protecting groups to ensure correct regiochemistry. For instance, a synthetic route could commence from a readily available substituted picoline. nih.gov The synthesis might involve the initial chlorination and fluorination of a methyl group on a pyridine precursor to form the trifluoromethyl group, followed by subsequent introductions of the chloro and hydroxyl groups onto the ring. nih.gov

The hydroxyl group is often introduced as a methoxy ether to prevent unwanted side reactions during subsequent steps. This protected intermediate can then undergo directed ortho-metalation or halogenation to install the chlorine atom at the desired C-4 position. Finally, deprotection of the methoxy group, typically with a strong acid like hydrobromic acid or a Lewis acid such as boron tribromide, yields the target pyridin-3-ol.

Trifluoromethylation Techniques

The introduction of the trifluoromethyl (CF3) group is a critical step in the synthesis and significantly influences the compound's properties. Several methods exist for incorporating this moiety onto a pyridine ring. nih.gov

One common industrial method involves the chlorine/fluorine exchange of a trichloromethylpyridine precursor. nih.gov This process typically starts with the radical chlorination of a methylpyridine (picoline) to form a trichloromethylpyridine, which is then treated with a fluorine source like hydrogen fluoride (HF) or antimony trifluoride (SbF3) to yield the trifluoromethyl group. nih.gov

Another major strategy is the construction of the pyridine ring from a building block that already contains the trifluoromethyl group. nih.gov For example, condensation reactions involving precursors like (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one can be used to build the pyridone core, which can then be further functionalized. nih.gov

More modern approaches involve the direct introduction of the CF3 group onto a pre-functionalized pyridine ring. Copper-catalyzed trifluoromethylation reactions using reagents like (trifluoromethyl)trimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent, are effective for converting iodo- or bromopyridines into their trifluoromethylated analogs. nih.govresearchgate.net Research has demonstrated the successful copper-catalyzed trifluoromethylation of various alkoxy-substituted iodopyridines, which are relevant precursors to the target molecule. nih.gov

Reagent/Catalyst SystemSubstrate TypeKey FeatureReference
HF or SbF3TrichloromethylpyridineChlorine/Fluorine Exchange nih.gov
CF3-containing building blocksAcyclic precursorsRing construction nih.gov
TMSCF3 / CuIIodo- or BromopyridinesDirect Trifluoromethylation nih.govresearchgate.net
Togni's or Umemoto's ReagentsArylboronic acids / Cu catalystElectrophilic Trifluoromethylation beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing electron-deficient aromatic rings like pyridine, particularly when activated by electron-withdrawing groups such as trifluoromethyl and chloro substituents. This strategy can be employed to introduce either the chloro or the hydroxyl group (or its precursor).

For example, a precursor such as 2,4-dichloro-5-(trifluoromethyl)pyridine could undergo regioselective SNAr. The C-4 position is generally more activated towards nucleophilic attack than the C-2 position in such systems. mdpi.com Reaction with a nucleophile like sodium methoxide (B1231860) would lead to the displacement of the C-4 chlorine to form a methoxy group. Subsequent hydrolysis would then yield the desired hydroxyl group. The regioselectivity is governed by the stability of the intermediate Meisenheimer complex. researchgate.net

Conversely, a nitro group can serve as an excellent leaving group in SNAr reactions on pyridine rings. A synthetic pathway could involve the substitution of a nitro group at the C-4 position by a chloride ion. nih.govresearchgate.net The electron-poor nature of the nitropyridine, enhanced by the CF3 group, facilitates this transformation. nih.gov

NucleophileLeaving GroupSubstrate ExampleProduct FeatureReference
Methoxide (MeO-)Chloro (Cl-)DichlorotrifluoromethylpyridineIntroduction of protected hydroxyl sci-hub.se
Hydroxide (OH-)Chloro (Cl-)DichlorotrifluoromethylpyridineDirect introduction of hydroxyl sci-hub.se
Fluoride (F-)Nitro (NO2-)Nitropyridine carboxylateC-F bond formation nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura Analogs)

Palladium-catalyzed cross-coupling reactions provide a versatile and highly efficient means of forming carbon-carbon and carbon-heteroatom bonds, offering another strategic route to this compound. These methods are prized for their functional group tolerance and high yields.

A plausible approach involves a Suzuki-Miyaura coupling reaction. Starting with a dihalopyridine intermediate, such as 3-bromo-4-chloro-6-(trifluoromethyl)pyridine, one could selectively couple the more reactive C-3 bromine position. Using a boronic acid derivative that serves as a hydroxyl group equivalent, such as an alkoxy-substituted boronic acid or ester, would install a protected hydroxyl group. Subsequent deprotection would yield the final product. The choice of palladium catalyst and ligands is crucial for controlling the regioselectivity and efficiency of the coupling.

Alternatively, related palladium-catalyzed reactions can be used to construct the core structure. For instance, the Catellani reaction, a palladium-catalyzed process mediated by norbornene, allows for the annulation of aryl iodides with other partners to build complex heterocyclic systems, which could be adapted for phenanthridine synthesis and potentially other pyridine-based structures. nih.gov While not a direct route to the target, these advanced methods highlight the power of palladium catalysis in constructing functionalized heterocycles. nih.govnih.gov

Biocatalytic Approaches and Enzymatic Transformations

The use of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. While specific enzymatic synthesis of this compound is not widely documented, general enzymatic strategies for functionalizing pyridine rings are emerging.

Enzymes such as monooxygenases can hydroxylate aromatic rings with high regio- and stereoselectivity. A hypothetical biocatalytic route could involve the enzymatic hydroxylation of 4-chloro-6-(trifluoromethyl)pyridine. However, the electron-deficient nature of the substrate could make it challenging for many standard hydroxylating enzymes.

Another potential biocatalytic approach involves enzymatic substitution reactions. For example, microsomal glutathione S-transferase 1 has been shown to catalyze the substitution of chlorine atoms on 2-chloropyridine derivatives with glutathione. researchgate.netnih.gov This demonstrates the enzymatic potential for SNAr-type reactions on chloropyridines. While this specific reaction introduces a glutathione moiety, it opens the door to engineering enzymes for substitution with other nucleophiles, such as water or hydroxide, to form pyridinols.

Furthermore, enzymes known as pyridine synthases are involved in the biosynthesis of complex thiopeptide antibiotics, where they construct the pyridine core via a [4+2]-cycloaddition mechanism. nih.govresearchgate.net Research into these enzymes could pave the way for novel biocatalytic routes to synthetically challenging substituted pyridines. The development of chemo-enzymatic cascades, combining chemical synthesis with enzymatic steps, is a promising area for accessing chiral and highly functionalized piperidines from activated pyridines, which could potentially be adapted for pyridinol synthesis. whiterose.ac.uk

Microbial Oxidation Studies of Pyridine Derivatives

The use of microorganisms or their enzymes for the oxidation of pyridine and its derivatives offers a green and highly selective alternative to traditional chemical methods. While specific studies on the microbial oxidation of a substrate to directly yield this compound are not extensively documented in publicly available literature, the broader field of microbial transformation of pyridine compounds provides a foundational understanding of the potential of this approach.

Microbial systems, particularly bacteria such as Pseudomonas and Arthrobacter species, are known to metabolize pyridine derivatives through various oxidative pathways. These pathways often involve initial hydroxylation of the pyridine ring at different positions. For instance, some bacteria can hydroxylate nicotinic acid to 6-hydroxynicotinic acid. The enzymes responsible for these transformations, such as hydroxylases, are highly specific in their action, which can lead to excellent regioselectivity.

The general process of microbial oxidation of pyridines can be summarized as follows:

Induction: The microorganism is cultured in the presence of the pyridine substrate or a related inducer to stimulate the production of the necessary oxidative enzymes.

Transformation: The substrate is introduced to the microbial culture, where enzymatic oxidation occurs.

Isolation: The desired hydroxylated product is extracted from the culture medium and purified.

The regioselectivity of microbial hydroxylation is dictated by the specific enzymes produced by the microorganism. For a polysubstituted pyridine, the electronic nature and steric hindrance of the existing substituents, such as the chloro and trifluoromethyl groups in the target molecule, would significantly influence the position of enzymatic hydroxylation.

Microorganism GenusTypical Pyridine SubstrateObserved Product
PseudomonasNicotinic Acid6-Hydroxynicotinic Acid
Arthrobacter2-HydroxypyridineFurther degradation products
NocardiaPyridineSuccinic acid semialdehyde

This table presents examples of microbial transformations of pyridine derivatives and is for illustrative purposes. Specific microbial oxidation to produce this compound would require dedicated screening and process development.

Regioselective Hydroxylation Processes

Achieving regioselective hydroxylation in the synthesis of polysubstituted pyridines is a critical challenge. Chemical synthesis often yields mixtures of isomers, necessitating complex purification steps. Therefore, the development of methods that can precisely control the position of hydroxylation is of high importance.

While direct regioselective C-H hydroxylation of a pre-formed 4-chloro-6-(trifluoromethyl)pyridine ring at the 3-position is a formidable task, synthetic strategies often rely on building the pyridin-3-ol ring with the hydroxyl group already in place or in the form of a precursor. This approach circumvents the issue of poor regioselectivity in late-stage oxidation.

One common strategy involves the cyclocondensation of acyclic precursors that already contain the necessary functionalities. For instance, derivatives of 3-aminocrotononitrile or related enamines can be reacted with suitable partners to construct the pyridin-3-ol core. The regiochemical outcome is controlled by the substitution pattern of the starting materials.

Another approach is the modification of a pre-existing pyridine ring through a sequence of reactions that directs the introduction of the hydroxyl group to the 3-position. This can involve:

Directed ortho-metalation (DoM): A directing group on the pyridine ring can guide a metalating agent (like a strong lithium amide base) to deprotonate the adjacent position, which can then be reacted with an electrophilic oxygen source.

Nucleophilic Aromatic Substitution (SNAr): A leaving group at the 3-position can be displaced by a hydroxide or a protected hydroxyl group. However, the presence of other activating groups on the ring is typically required.

Rearrangement Reactions: Certain N-oxides of pyridines can undergo rearrangement under specific conditions to introduce a hydroxyl group onto the ring.

The choice of strategy depends on the availability of starting materials and the compatibility of the functional groups present in the molecule.

Synthetic StrategyKey PrinciplePotential for this compound
CyclocondensationBuilding the ring from acyclic precursorsHigh, allows for pre-placement of the hydroxyl or a precursor.
Directed ortho-metalationUse of a directing group to achieve regioselective metalation and subsequent functionalizationModerate, depends on the directing group compatibility and stability of the intermediate.
SNArDisplacement of a leaving group by a nucleophileLow for direct hydroxylation, but can be used to introduce other functionalities that can be converted to a hydroxyl group.

Optimization of Reaction Conditions and Scalability for Academic Research

Key parameters that are typically optimized include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity.

Temperature: Reactions are often run at various temperatures to find the optimal balance between reaction rate and side product formation.

Catalyst: For catalyzed reactions, screening different catalysts and their loadings is critical.

Reaction Time: Monitoring the reaction progress over time helps to determine the point of maximum product formation and minimize degradation.

Reagent Stoichiometry: Varying the ratio of reactants can improve the conversion of the limiting reagent and minimize waste.

A hypothetical optimization study for a key step in a potential synthesis of this compound, for instance, a cyclocondensation reaction, might involve the following:

EntrySolventTemperature (°C)CatalystReaction Time (h)Yield (%)
1Toluene80Piperidine1245
2Dioxane100Piperidine1255
3Dioxane100Pyrrolidine1262
4Dioxane110Pyrrolidine875
5Dioxane110Pyrrolidine1273

This table represents a hypothetical optimization study and does not reflect actual experimental data for the synthesis of this compound.

For scalability in an academic setting, considerations beyond just the reaction yield become important. These include:

Ease of purification: Chromatographic purification can be a bottleneck for larger scale synthesis. Developing reaction conditions that lead to cleaner product formation or allow for purification by crystallization or distillation is highly desirable.

Cost and availability of starting materials: For multigram synthesis, the cost and commercial availability of the starting materials can be a limiting factor.

Safety of the procedure: Reactions that involve highly toxic, pyrophoric, or explosive reagents are challenging to scale up safely in a standard academic laboratory.

By systematically optimizing the reaction conditions and considering the practical aspects of scalability, robust and efficient synthetic routes for preparing this compound can be developed to support further research in medicinal and materials chemistry.

Chemical Reactivity and Mechanistic Studies of 4 Chloro 6 Trifluoromethyl Pyridin 3 Ol

Nucleophilic Substitution Reactions of the Chloro Group

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the 6-position. Consequently, the carbon atom at the 4-position, bonded to the chlorine atom, becomes highly electrophilic and susceptible to nucleophilic attack.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this pathway, a nucleophile attacks the electron-deficient carbon atom bearing the chloro group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and onto the electronegative nitrogen and the trifluoromethyl group. The subsequent departure of the chloride ion, a good leaving group, results in the formation of the substituted product.

The reactivity of chloropyridines towards nucleophiles is highly dependent on the position of the chloro substituent relative to the ring nitrogen. In 4-chloropyridine (B1293800) derivatives, the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly at the ortho and para positions. googleapis.comfrontierspecialtychemicals.comuni.lu The additional presence of the -CF3 group further enhances this stabilization, making the 4-position in 4-Chloro-6-(trifluoromethyl)pyridin-3-ol a prime site for nucleophilic substitution. A variety of nucleophiles can be employed to displace the chloro group, leading to a range of functionalized pyridines.

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Type
Amine Alkylamine, Arylamine 4-Aminopyridine derivative
Alkoxide Sodium methoxide (B1231860) 4-Alkoxypyridine derivative

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally disfavored compared to benzene. The lone pair of electrons on the nitrogen atom can react with electrophiles or the acid catalysts typically required for these reactions, leading to the formation of a positively charged pyridinium (B92312) ion. acs.org This positive charge strongly deactivates the ring towards further electrophilic attack.

In the case of this compound, the deactivating effect of the nitrogen atom is compounded by the powerful electron-withdrawing nature of both the chloro and the trifluoromethyl substituents. These groups pull electron density away from the aromatic system, making it significantly less nucleophilic and thus highly resistant to attack by electrophiles such as nitronium ions (NO2+) or sulfonyl groups (SO3). acs.orgsigmaaldrich.com Therefore, direct electrophilic aromatic substitution on the pyridine ring of this compound is mechanistically unfavorable and not a common reaction pathway.

Reactivity of the Hydroxyl Group

The hydroxyl group at the 3-position behaves as a typical alcohol and can undergo a variety of characteristic reactions, including oxidation, esterification, and etherification.

The secondary alcohol functionality of the pyridin-3-ol can be oxidized to the corresponding pyridone. The choice of oxidizing agent determines the outcome of the reaction. Milder reagents are typically required to avoid over-oxidation or degradation of the sensitive pyridine ring.

Common oxidizing agents that could be employed include pyridinium chlorochromate (PCC), which is known for converting primary and secondary alcohols to aldehydes and ketones, respectively. patsnap.com Other reagents like Dess-Martin periodinane are also effective under mild conditions for the oxidation of alcohols. google.com The use of stronger oxidizing agents like chromic acid (H2CrO4), prepared from chromium trioxide and sulfuric acid, could also effect the transformation, though care must be taken to control the reaction conditions. patsnap.comgoogle.com

Table 2: Potential Oxidation Reactions

Reagent Product
Pyridinium Chlorochromate (PCC) 4-Chloro-6-(trifluoromethyl)pyridin-3(2H)-one
Dess-Martin Periodinane 4-Chloro-6-(trifluoromethyl)pyridin-3(2H)-one

The hydroxyl group of this compound can be readily converted into esters and ethers through standard synthetic methodologies.

Esterification: This can be achieved by reacting the pyridinol with an acyl halide or an acid anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) and to facilitate the reaction. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, could be used, although the acidic conditions might be harsh on the substrate.

Etherification: The Williamson ether synthesis is a common method for preparing ethers from alcohols. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding ether.

Table 3: Representative Esterification and Etherification Reactions

Reaction Type Reagent 1 Reagent 2 Product Type
Esterification Acetyl chloride Pyridine (base) 4-Chloro-6-(trifluoromethyl)pyridin-3-yl acetate

Reductive Transformations

The substituents on the pyridine ring offer several sites for reductive transformations. The chloro group can be removed via catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. This process, known as hydrodechlorination, would yield 6-(trifluoromethyl)pyridin-3-ol. It is a valuable method for selectively removing halogen atoms from aromatic rings.

Influence of Trifluoromethyl Group on Electronic Properties and Reactivity

The trifluoromethyl (-CF3) group exerts a profound influence on the chemical reactivity of the pyridine ring. Its key properties include:

Strong Electron-Withdrawing Effect: The -CF3 group is one of the most powerful electron-withdrawing groups used in organic synthesis due to the high electronegativity of the fluorine atoms. This effect is transmitted through both induction (through the sigma bonds) and resonance (hyperconjugation). This strong electron withdrawal deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution.

Increased Lipophilicity: The presence of the -CF3 group significantly increases the lipophilicity (fat-solubility) of the molecule, a property that is often exploited in the design of agrochemicals and pharmaceuticals.

Steric Bulk: Compared to a hydrogen or methyl group, the trifluoromethyl group is sterically demanding. This can influence the regioselectivity of reactions by hindering attack at adjacent positions.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation. This enhances the stability and biological half-life of molecules containing this moiety.

In this compound, the -CF3 group at the 6-position works in concert with the ring nitrogen to make the 4-position highly susceptible to nucleophilic attack, as previously discussed. Its deactivating nature renders electrophilic substitution on the ring highly improbable.

Reaction Mechanism Elucidation using Spectroscopic and Kinetic Methods

While specific, in-depth mechanistic studies on this compound are not extensively documented in the public domain, the elucidation of its reaction mechanisms would follow established methodologies centered on spectroscopic and kinetic analysis. These studies are crucial for understanding reaction pathways, identifying intermediates, and determining the factors that control reaction rates and outcomes. The principles are drawn from extensive research on related substituted pyridines. chemicalbook.comresearchgate.netlookchem.com

Spectroscopic Methods for Mechanistic Elucidation

Spectroscopic techniques are indispensable for identifying reactants, products, and any stable intermediates, as well as for tracking the progress of a reaction over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for tracking the transformation of this compound. For instance, in a nucleophilic substitution reaction where the chlorine atom is displaced, the chemical shifts of the remaining ring protons and the carbon atoms would change significantly. tcichemicals.comchemicalbook.com Two-dimensional NMR techniques, such as EXSY (Exchange Spectroscopy), can be employed to study dynamic processes like tautomerism or slow exchange reactions. chemicalbook.com The presence of the trifluoromethyl group provides a unique ¹⁹F NMR handle to monitor changes in its electronic environment during a reaction.

Mass Spectrometry (MS): Mass spectrometry is critical for identifying reaction products and intermediates. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of products. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for detecting and characterizing charged intermediates in solution, which are common in nucleophilic aromatic substitution mechanisms. tcichemicals.com

Infrared (IR) and UV-Visible Spectroscopy: IR spectroscopy is particularly useful for observing changes in functional groups. For example, the tautomerism between the pyridin-3-ol and its zwitterionic or keto forms can be studied by monitoring the characteristic O-H and C=O stretching frequencies. nist.govnist.gov UV-Vis spectroscopy can track the reaction's progress if the reactants, intermediates, and products have distinct chromophores, allowing for continuous monitoring and kinetic analysis. nist.gov

Kinetic Studies

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of the reaction order, rate constants, and activation parameters (enthalpy and entropy of activation). This information is fundamental to proposing and validating a reaction mechanism.

For a typical nucleophilic aromatic substitution (SₙAr) reaction on this compound with a nucleophile (Nu), the reaction would likely proceed via a two-step addition-elimination mechanism. lookchem.combldpharm.com

Hypothetical Kinetic Data for Nucleophilic Substitution

To illustrate, a kinetic study might involve reacting this compound with a series of substituted aniline (B41778) nucleophiles and measuring the second-order rate constants (k₂). The data could be compiled in a table similar to the one below.

Table 1: Hypothetical Second-Order Rate Constants for the Reaction of this compound with Various Nucleophiles in Methanol at 25°C.
NucleophileSubstituent (on Aniline)pKa of Conjugate Acidk₂ (x 10⁻⁴ M⁻¹s⁻¹)
AnilineH4.63.5
p-Toluidine4-CH₃5.18.2
p-Anisidine4-OCH₃5.311.5
p-Chloroaniline4-Cl4.01.1

This hypothetical data shows that electron-donating groups on the nucleophile increase the reaction rate, which is consistent with the nucleophile attacking the electron-deficient pyridine ring in the rate-determining step. A Hammett or Brønsted plot could then be constructed from this data to further probe the electronic demands of the transition state. nih.gov

Tautomerism and Its Mechanistic Implications

A crucial aspect of the reactivity of this compound is the potential for tautomerism. Unlike 2- and 4-hydroxypyridines which predominantly exist as the pyridone tautomers, 3-hydroxypyridines typically exist as a true equilibrium of the hydroxy form and a zwitterionic form. researchgate.netfrontierspecialtychemicals.com

The specific tautomeric form present under reaction conditions can dictate the reaction pathway. The neutral hydroxy form would react differently than the zwitterionic form. Spectroscopic methods, particularly NMR and IR, are key to identifying the dominant tautomer in a given solvent and its role in the reaction mechanism. nist.govnist.gov For example, the reaction of 3-hydroxypyridine (B118123) derivatives with electrophiles can occur at either the nitrogen or the oxygen, depending on the conditions and the nature of the electrophile. researchgate.net

Computational Studies

In the absence of extensive experimental data, computational chemistry using methods like Density Functional Theory (DFT) can provide significant insights. rsc.orgnih.govscirp.org Theoretical calculations can be used to:

Determine the relative stability of the possible tautomers.

Model the transition state structures for proposed reaction pathways.

Calculate activation energies, which can be correlated with experimental kinetic data.

Predict spectroscopic properties (NMR, IR) to aid in the interpretation of experimental spectra.

Predicted Spectroscopic Data

Based on data from analogous compounds, a predicted set of spectroscopic data for this compound is presented below. chemicalbook.comrsc.orgchemicalbook.com

Table 2: Predicted Spectroscopic Data for this compound.
TechniquePredicted Data
¹H NMR (in DMSO-d₆)δ ~10.5 (s, 1H, OH), ~8.2 (s, 1H, H-2), ~7.8 (s, 1H, H-5)
¹³C NMR (in DMSO-d₆)δ ~155 (C-OH), ~148 (q, C-CF₃), ~142 (C-Cl), ~138 (C-2), ~122 (q, CF₃), ~118 (C-5)
¹⁹F NMR (in DMSO-d₆)δ ~ -65 (s, 3F)
IR (KBr, cm⁻¹)~3400 (O-H stretch), ~1600 (C=C/C=N stretch), ~1100-1300 (C-F stretch)
Mass Spec (EI) m/z~213/215 (M⁺, Cl isotope pattern)

Note: These are predicted values based on known substituent effects and data from similar structures. Actual experimental values may vary.

By combining these spectroscopic, kinetic, and computational approaches, a comprehensive understanding of the reaction mechanisms of this compound can be achieved, enabling the prediction and control of its chemical transformations.

Derivatization and Advanced Functionalization Strategies

Synthesis of Novel Pyridine (B92270) Analogs

The core structure of 4-Chloro-6-(trifluoromethyl)pyridin-3-ol serves as a valuable starting point for constructing more complex pyridine-based analogs. A primary strategy involves the transformation of its existing functional groups to enable further reactions, such as cross-coupling and condensation.

One key transformation is the conversion of the 3-hydroxyl group into an amino group, yielding 4-Chloro-6-(trifluoromethyl)pyridin-3-amine (B1422355). uni.lufrontierspecialtychemicals.com This amine can then serve as a handle for building larger, more complex structures. For instance, such amine derivatives are crucial intermediates in the synthesis of fused heterocyclic systems, like pyrido[3,2-d]pyrimidines, which are of interest in medicinal chemistry. bldpharm.com

Furthermore, the chloro group at the C-4 position can be exploited in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions) to introduce new carbon-carbon or carbon-heteroatom bonds, thereby generating a diverse library of novel pyridine analogs. While specific examples starting directly from the title compound are sparse in readily available literature, the general utility of chloro-trifluoromethyl pyridines in these reactions is well-established for creating complex molecules. nih.gov

Introduction of Diverse Functional Groups

The introduction of varied functional groups onto the this compound core is achieved by targeting its reactive sites. The hydroxyl and chloro groups are the primary loci for modification.

Reactions at the Hydroxyl Group: The C-3 hydroxyl group can be readily derivatized through standard organic transformations:

Etherification: Reaction with alkyl halides or other alkylating agents under basic conditions (e.g., using sodium hydride or potassium carbonate) yields the corresponding ethers.

Esterification: Acylation with acid chlorides or anhydrides in the presence of a base produces esters, which can act as prodrugs or modify the compound's properties.

Reactions at the Chloro Group: The chlorine atom at the C-4 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of both the ring nitrogen and the C-6 trifluoromethyl group. This allows for its displacement by a variety of nucleophiles:

Amines: Reaction with primary or secondary amines can introduce substituted amino groups.

Alkoxides/Phenoxides: Treatment with sodium or potassium alkoxides/phenoxides can form ether linkages.

Thiols: Thiolates can displace the chloride to form thioethers.

A summary of potential derivatization reactions is presented below.

Reaction TypeReagent/ConditionsResulting Functional GroupProduct Class
EtherificationAlkyl Halide (R-X), Base (e.g., NaH)-OR (Ether)3-Alkoxy-4-chloro-6-(trifluoromethyl)pyridine
EsterificationAcyl Chloride (RCOCl), Base-OC(O)R (Ester)4-Chloro-6-(trifluoromethyl)pyridin-3-yl acetate
Nucleophilic Substitution (Amine)Amine (R₂NH)-NR₂ (Amino)4-Amino-6-(trifluoromethyl)pyridin-3-ol
Nucleophilic Substitution (Thiol)Thiol (RSH), Base-SR (Thioether)4-(Alkylthio)-6-(trifluoromethyl)pyridin-3-ol

Strategies for Modulating Physicochemical Properties through Derivatization

Derivatization is a powerful tool for fine-tuning the physicochemical properties of this compound to meet the specific requirements of an application, such as optimizing solubility, lipophilicity, or metabolic stability.

Lipophilicity Modulation: The inherent polarity of the hydroxyl group can be masked through etherification or esterification. Converting the -OH group to an -OR or -OC(O)R group generally increases the compound's lipophilicity (logP value), which can enhance its ability to cross biological membranes. The existence of related compounds with predicted XlogP values, such as 4-chloro-6-(trifluoromethyl)pyridin-3-amine (XlogP ≈ 1.7) and 4-chloro-6-(trifluoromethyl)pyrimidine (B1588905) (XlogP ≈ 2.1), demonstrates how functional group changes impact this property. uni.lunih.gov

Solubility and Hydrogen Bonding: The hydroxyl group is a hydrogen bond donor and acceptor. Its conversion to an ether eliminates the hydrogen bond donating capability, which can decrease aqueous solubility. Conversely, replacing the C-4 chlorine with functional groups containing hydrogen bond donors or acceptors (e.g., amines, alcohols) can modulate solubility and interaction with biological targets.

Regioselective Functionalization Techniques

Regioselectivity is critical when multiple reactive sites are present. In this compound, functionalization can be directed to a specific position by carefully choosing reagents and reaction conditions.

C-3 Hydroxyl vs. C-4 Chloro: The hydroxyl group is generally more reactive towards electrophiles like alkyl halides and acyl chlorides under basic conditions, allowing for selective O-functionalization. In contrast, the C-4 position is targeted by nucleophiles in SNAr reactions. Therefore, by selecting between an electrophilic or nucleophilic reagent, one can achieve high regioselectivity. For instance, using sodium methoxide (B1231860) would lead to substitution at C-4, whereas using methyl iodide with sodium hydride would lead to O-methylation at C-3.

C-H Functionalization: While the hydroxyl and chloro groups are the most readily derivatized, advanced methods for direct C-H functionalization offer pathways to modify the pyridine core at other positions. sinfoochem.com Although challenging due to the electron-deficient nature of the pyridine ring, techniques such as transition metal-catalyzed C-H activation could potentially be used to introduce substituents at the C-2 or C-5 positions. Such strategies often require specific directing groups to achieve regioselectivity, a concept that could be applied by first derivatizing the hydroxyl group. sinfoochem.comepdf.pub

The ability to selectively target different positions on the this compound scaffold underscores its value as a versatile platform for generating diverse and complex molecules for various scientific applications.

Computational and Theoretical Investigations of 4 Chloro 6 Trifluoromethyl Pyridin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For 4-Chloro-6-(trifluoromethyl)pyridin-3-ol, an analysis of its electronic structure would involve the determination of its molecular orbitals, in particular the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ijcce.ac.ir

In a study on substituted pyridine-pyrazole derivatives, DFT calculations at the B3LYP/6-31G** level were used to determine these electronic parameters. electrochemsci.org While specific data for this compound is not available in the searched literature, the following table illustrates the type of data obtained for analogous pyridine (B92270) derivatives, which helps in understanding their electronic behavior. electrochemsci.org

Compound (Analog)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
H-PP-6.23-1.215.02
Br-PP-6.32-1.434.89
Cl-PP-6.35-1.454.90
Me-PP-6.08-1.134.95
Data from a DFT study on substituted pyridine-pyrazole derivatives as corrosion inhibitors. electrochemsci.org

The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. For this compound, the electronegative chlorine, fluorine, and oxygen atoms would be expected to create regions of negative electrostatic potential, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would highlight areas prone to nucleophilic attack.

Based on the calculated electronic structure, several global reactivity descriptors can be derived to predict the chemical reactivity of this compound. These descriptors, conceptualized within DFT, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in its electron distribution. A smaller HOMO-LUMO gap generally implies lower hardness and higher reactivity. ijcce.ac.ir

Global Electrophilicity Index (ω) : Quantifies the electrophilic character of a molecule.

These parameters are calculated using the energies of the HOMO and LUMO. A study on substituted pyridine derivatives investigated these descriptors to understand their reactivity. researchgate.net The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, making it generally more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov The presence of a strong electron-withdrawing trifluoromethyl group would further enhance this effect.

Molecular Docking and Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is extensively used in drug discovery to model the interaction between a small molecule ligand, such as this compound, and a biological target, typically a protein or nucleic acid. researchgate.net

The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different conformations. The conformation with the lowest binding energy is considered the most stable and likely binding mode. nih.gov For instance, in a study of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, induced-fit docking was used to investigate how these molecules bind to the PI3Kα kinase. slideshare.net Such studies reveal key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. acs.org

While no specific molecular docking studies on this compound were found, the following table illustrates typical results from a docking study on a series of pyridinone-quinazoline derivatives, showing their binding energies and interactions with a target protein.

Compound (Analog)Binding Energy (kcal/mol)Key Interacting Residues
42a-8.5MET793, LYS745, ASP810
42b-8.2MET793, CYS797
Illustrative data from a study on pyridinone-quinazoline derivatives as kinase inhibitors. nih.gov

For this compound, the hydroxyl and pyridine nitrogen atoms would be expected to act as hydrogen bond donors and acceptors, respectively, playing a crucial role in its binding to a biological target.

Conformational Analysis and Stability Studies

The biological activity and reactivity of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. For a molecule with rotatable bonds, multiple conformations can exist.

In the case of this compound, rotation around the C-C bond connecting the trifluoromethyl group to the pyridine ring could lead to different conformers. Computational methods, such as ab initio molecular orbital calculations, can be employed to study the conformational preferences. For example, a study on 2-substituted fluoro- and trifluoromethyl-benzaldehydes used a combination of experimental and computational techniques to investigate conformational isomerism. rsc.org Such analyses provide insights into the most stable three-dimensional structure of the molecule under different conditions.

Reaction Pathway Modeling

Computational chemistry can also be used to model the pathways of chemical reactions, providing a detailed picture of the transition states and intermediates involved. This allows for the calculation of activation energies and reaction rates, offering a deeper understanding of the reaction mechanism.

For this compound, reaction pathway modeling could be used to investigate various transformations. The pyridine ring system is known to undergo several types of reactions, including electrophilic substitution (though less readily than benzene) and nucleophilic substitution. slideshare.netwikipedia.org The presence of the hydroxyl, chloro, and trifluoromethyl substituents will significantly influence the regioselectivity and rate of these reactions.

For example, modeling the nucleophilic aromatic substitution of the chlorine atom would involve identifying the transition state structure for the addition of a nucleophile to the ring and the subsequent departure of the chloride ion. Such studies can predict whether the reaction is likely to occur and under what conditions.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments.

For 4-Chloro-6-(trifluoromethyl)pyridin-3-ol, ¹H NMR spectroscopy would be expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and the hydroxyl proton. The chemical shifts (δ) of the ring protons would be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups, and the electron-donating effect of the hydroxyl group. The coupling between the adjacent aromatic protons would result in a characteristic splitting pattern (doublets). The hydroxyl proton would typically appear as a broad singlet, and its position could be confirmed by D₂O exchange.

¹³C NMR spectroscopy would provide data on the carbon skeleton. Six distinct signals would be anticipated: four for the aromatic carbons of the pyridine ring, one for the carbon of the trifluoromethyl group, and one for the carbon attached to the hydroxyl group. The ¹⁹F NMR spectrum would be dominated by a singlet corresponding to the -CF₃ group, which is a key identifier for this compound.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H δ 7.0-8.5 Doublet, Doublet Signals corresponding to the two protons on the pyridine ring.
¹H Variable Broad Singlet Signal for the hydroxyl (-OH) proton; exchangeable with D₂O.
¹³C δ 110-160 - Signals for the five carbons of the pyridine ring.
¹³C δ 120-125 Quartet Signal for the trifluoromethyl (-CF₃) carbon, split by fluorine.
¹⁹F δ -60 to -70 Singlet A single, strong signal characteristic of the -CF₃ group.

Note: This table represents predicted values based on general principles of NMR spectroscopy for similarly substituted pyridines. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₃ClF₃NO), high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular formula.

The mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion, with peaks at m/z corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. Common fragmentation patterns for pyridines might include the loss of the trifluoromethyl group (-CF₃) or the hydroxyl group (-OH).

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Calculated m/z (for ³⁵Cl) Calculated m/z (for ³⁷Cl) Notes
[M]⁺ 197.98 199.98 Molecular ion with characteristic chlorine isotopic pattern.
[M-CF₃]⁺ 128.99 130.99 Fragment corresponding to the loss of the trifluoromethyl radical.

Note: These values are calculated based on the molecular formula. Fragmentation patterns are predictive.

Chromatographic Techniques (HPLC, GC, UPLC) for Purity and Reaction Monitoring

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for purity analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) would typically be used. The compound would be detected using a UV detector, likely at a wavelength where the pyridine ring exhibits strong absorbance.

Gas Chromatography (GC) could also be employed, particularly if the compound is thermally stable and volatile. A polar capillary column would be suitable for separating this polar molecule. GC coupled with a mass spectrometer (GC-MS) would provide both separation and identification of the compound and any impurities.

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to traditional HPLC and is also a suitable technique for purity assessment and reaction monitoring.

The retention time in these chromatographic methods is a key parameter for identifying the compound under specific analytical conditions.

Vibrational Spectroscopy (e.g., FTIR) for Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands.

Table 3: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200-3600 (broad) O-H stretch Hydroxyl (-OH)
1550-1620 C=C and C=N stretch Pyridine ring
1100-1350 (strong) C-F stretch Trifluoromethyl (-CF₃)
1000-1100 C-O stretch Phenolic C-O
700-850 C-Cl stretch Chloro (-Cl)

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Substituted pyridines typically exhibit π → π* transitions. The spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol, would show absorption maxima (λmax) in the UV region, characteristic of the substituted pyridine chromophore. The positions of these maxima are influenced by the combination of the electron-withdrawing and electron-donating substituents on the ring.

Applications in Organic Synthesis and Chemical Sciences

Role as a Versatile Synthetic Building Block

4-Chloro-6-(trifluoromethyl)pyridin-3-ol is recognized as a versatile synthetic building block due to the distinct reactivity of its functional groups. The electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical properties of the pyridine (B92270) ring, impacting its reactivity and the acidity of the hydroxyl group. nih.gov This electronic effect is crucial for designing targeted molecular structures.

The chlorine and hydroxyl groups serve as primary handles for synthetic modification. The chlorine atom can be substituted through various nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of other functional groups. nbinno.com This versatility enables chemists to build complex carbon-carbon or carbon-heteroatom bonds. nbinno.com Similarly, the hydroxyl group can be derivatized, for instance, through etherification or esterification, to create a diverse range of analogues. This multi-faceted reactivity is fundamental to its role in constructing elaborate chemical architectures for various applications. nbinno.comrsc.org

Synthesis of Complex Heterocyclic Scaffolds

The structure of this compound is an ideal starting point for the synthesis of complex, fused heterocyclic systems. Trifluoromethyl-substituted heterocycles are of great interest in medicinal chemistry and agrochemistry because the trifluoromethyl group can enhance properties like metabolic stability and binding affinity. rsc.orgtandfonline.com

Research has demonstrated the utility of related trifluoromethylpyridine precursors in synthesizing advanced heterocyclic scaffolds. For example, synthetic routes have been developed to create trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. researchgate.net These multi-ring systems are constructed by forming a new ring fused to the initial pyridine structure. Such synthetic strategies often involve multi-component reactions where the substituted pyridine core is elaborated through cyclization reactions with other reagents, leading to novel and complex molecular frameworks. researchgate.net The ability to use compounds like this compound as a foundation for these intricate structures highlights its importance in discovery chemistry.

Intermediacy in the Development of Agrochemicals

Trifluoromethylpyridine (TFMP) derivatives are crucial intermediates in the production of modern agrochemicals, including herbicides, fungicides, and insecticides. nih.govresearchoutreach.org The inclusion of the TFMP moiety is a well-established strategy for enhancing the biological activity and stability of crop protection agents. nih.govnbinno.com Compounds like this compound are part of this important class of chemical precursors.

The agrochemical industry utilizes various substituted trifluoromethylpyridines as key intermediates. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) and 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) are high-demand intermediates for several commercial crop-protection products. nih.govjst.go.jp These molecules serve as the core upon which the final, biologically active agrochemical is built. The synthesis of numerous patented and commercialized pesticides relies on the strategic incorporation of these fluorinated pyridine building blocks. researchoutreach.orgagropages.com

Table 1: Examples of Agrochemicals Derived from Trifluoromethylpyridine Intermediates

Agrochemical Class Example Compound Key Intermediate Type
Herbicide Fluazifop-butyl 2-Chloro-5-(trifluoromethyl)pyridine
Herbicide Flazasulfuron 2-Chloro-3-(trifluoromethyl)pyridine
Insecticide Chlorfluazuron 2,3-Dichloro-5-(trifluoromethyl)pyridine
Insecticide Flonicamid 4-(Trifluoromethyl)pyridine

This table showcases commercial agrochemicals that are synthesized using key trifluoromethylpyridine intermediates, illustrating the industrial relevance of this class of compounds. nih.govresearchoutreach.org

Precursor in Materials Science Research

While the application of this compound is most prominently documented in the life sciences, its structural features suggest potential utility in materials science. Fluorinated organic compounds, including pyridine derivatives, are increasingly explored for the development of advanced functional materials such as polymers and liquid crystals. nbinno.comnih.gov

The introduction of trifluoromethyl groups into organic molecules can impart unique electronic, thermal, and optical properties. nbinno.comnih.gov These properties are highly desirable for creating materials with specific functionalities. Although specific examples detailing the use of this compound as a direct precursor in materials science are not widely reported in current literature, the broader class of trifluoromethylpyridines is recognized for its potential in this field. nbinno.commdpi.com Ongoing research into fluorinated heterocycles may lead to future applications in areas like organic electronics or specialty polymers. researchoutreach.orgmdpi.com

Structure Activity Relationship Sar Studies and Mechanistic Insights

Impact of Substitution Patterns on Molecular Interactions

The biological activity of a molecule is profoundly influenced by the nature and position of its substituents. In 4-Chloro-6-(trifluoromethyl)pyridin-3-ol, the chloro, trifluoromethyl, and hydroxyl groups on the pyridine (B92270) ring each play a critical role in defining its molecular interactions.

Studies on analogous heterocyclic compounds have demonstrated that the positioning of halogen and trifluoromethyl groups significantly affects activity. For instance, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the relative orientation of the pyridine and benzothiazine rings, influenced by substituent placement, was directly correlated with analgesic and anti-inflammatory activity. mdpi.com Similarly, in pyrazole (B372694) derivatives, the substitution pattern on the phenyl ring, including the presence of halogens and trifluoromethyl groups, was found to be a key determinant of antibacterial potency. nih.gov These findings underscore the principle that the precise location of the chloro and trifluoromethyl groups in this compound is likely a critical factor for its biological function.

Interactive Table: Impact of Substitution on Biological Activity in Related Heterocycles

Parent Scaffold Substituent Variation Observed Impact on Activity Reference
N-pyridyl-benzothiazine-carboxamide Isomeric placement of pyridine ring Direct correlation with analgesic and anti-inflammatory activity mdpi.com
N-aryl pyrazole Substitution with halogens and CF3 Significant modulation of antibacterial potency nih.gov

Role of the Trifluoromethyl Group in Modulating Lipophilicity and Binding Affinity

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its unique electronic and steric properties. nih.gov Its incorporation into a molecule like this compound has profound effects on its physicochemical characteristics, particularly its lipophilicity and ability to bind to target proteins.

Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a critical parameter for drug efficacy, influencing absorption, distribution, metabolism, and excretion (ADME). The CF3 group is highly lipophilic, with a Hansch π value of +0.88, and its presence generally increases a molecule's ability to cross cellular membranes. nih.gov This enhanced lipophilicity can facilitate access to intracellular targets. However, the effect of trifluorination on lipophilicity can be context-dependent, with the position of the CF3 group relative to other functional groups playing a significant role. nih.gov In some cases, the strong inductive effect of the CF3 group can alter the acidity of nearby functional groups, which can in turn affect lipophilicity. nih.gov

Beyond its impact on lipophilicity, the CF3 group can also directly participate in binding interactions with target proteins. Its strong electronegativity can lead to favorable electrostatic interactions, and it can act as a bioisostere for other groups, such as a methyl or chloro group, while offering improved metabolic stability due to the strength of the C-F bond. nih.gov The introduction of a CF3 group has been shown to enhance the binding affinity of drug molecules to their targets in numerous instances. researchgate.net

Interactive Table: Physicochemical Properties of the Trifluoromethyl Group

Property Value/Description Significance in Drug Design Reference
Hansch Lipophilicity Parameter (π) +0.88 Increases membrane permeability and cell uptake nih.gov
Electronegativity High Can participate in favorable electrostatic interactions with target proteins nih.gov

Mechanistic Basis of Biological Activity in In Vitro Models

Understanding how a compound exerts its effects at a molecular level is fundamental to its development. For this compound, its biological activities can be rationalized by considering its potential interactions with key cellular components.

The substituted pyridine scaffold is a common motif in many kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction in the hinge region of many kinase active sites. The specific substitution pattern of this compound could confer selectivity for certain kinases. For instance, structure-activity relationship studies of related pyridinyl-containing compounds have shown that the positioning of chloro and trifluoromethyl groups is critical for kinase inhibition.

Substituted pyridinium (B92312) compounds have long been known for their antimicrobial properties. mdpi.com The proposed mechanism for many of these compounds involves the disruption of bacterial cell membranes. mdpi.comnih.govrsc.org While this compound is not a quaternary pyridinium salt, its constituent parts can contribute to antimicrobial activity through similar mechanisms.

The lipophilic nature of the trifluoromethyl group can facilitate the partitioning of the molecule into the lipid bilayer of bacterial membranes. nih.gov Once embedded, the polar hydroxyl group and the electronegative chlorine and trifluoromethyl groups could disrupt the highly organized structure of the membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death. nih.govmdpi.com Studies on other antimicrobial compounds have shown that a balance of hydrophobic and hydrophilic features is often key to potent membrane-disrupting activity. nih.gov Furthermore, investigations into pyrazole derivatives with trifluoromethyl groups have indicated that their antimicrobial action may stem from a broad range of inhibitory effects, suggesting interference with global bacterial cell functions. nih.govnih.gov

Design Principles for Modifying Selectivity and Potency

The development of a successful therapeutic agent often requires fine-tuning its structure to maximize potency against the desired target while minimizing off-target effects. For this compound, several design principles can be applied to modify its selectivity and potency.

One key strategy is structure-based drug design , where the three-dimensional structure of the target protein is used to guide the design of more potent and selective inhibitors. By understanding the specific interactions between the compound and its binding site, modifications can be made to enhance these interactions. For example, if a hydrophobic pocket is not fully occupied by the trifluoromethyl group, replacing it with a larger lipophilic group could increase potency.

Scaffold hopping is another powerful approach, where the pyridine core is replaced with other heterocyclic systems to explore new interaction patterns and improve properties. nih.gov This can lead to the discovery of novel chemotypes with improved selectivity profiles.

Furthermore, modulating the electronics of the pyridine ring through the introduction of different substituents can influence the pKa of the hydroxyl group and the hydrogen bonding capacity of the ring nitrogen, thereby altering binding affinity. The strategic placement of substituents can also be used to introduce or remove steric clashes with off-target proteins, a concept known as negative design . nih.gov

Finally, a deep understanding of the structure-activity relationships within a series of analogs is crucial. By systematically varying the substituents at each position of the pyridine ring and assessing the impact on biological activity, a clear picture of the key determinants of potency and selectivity can be established, guiding the design of optimized compounds. mdpi.commdpi.com

Interactive Table: Strategies for Modifying Selectivity and Potency

Design Principle Description Potential Application to this compound Reference
Structure-Based Design Utilizing the 3D structure of the target to guide modifications. Modifying substituents to optimize interactions within the binding pocket. nih.gov
Scaffold Hopping Replacing the core scaffold with other chemical motifs. Replacing the pyridine ring with other heterocycles to explore new interactions. nih.gov
Electronic Modulation Altering the electronic properties of the molecule. Introducing different substituents to tune the pKa and hydrogen bonding capacity. nih.gov
Negative Design Introducing features that are unfavorable for binding to off-targets. Modifying substituents to create steric clashes with unwanted proteins. nih.gov

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Routes

While the specific synthesis of 4-Chloro-6-(trifluoromethyl)pyridin-3-ol is not extensively documented in publicly available literature, the broader field of pyridine (B92270) synthesis offers numerous avenues for exploration. Future research could focus on developing more efficient and versatile methods for its preparation.

One promising approach is the use of metal-free cascade reactions, which can construct highly functionalized pyridines from simple starting materials in a single pot. For instance, a formal [5+1] cyclization, involving a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization, could be adapted for the synthesis of this specific pyridinol. nih.govnih.gov Another avenue lies in the base-promoted reaction of 1-arylethylamines with ynones, which proceeds via a direct C(sp³)–H functionalization of enaminones. organic-chemistry.org

Furthermore, multicomponent reactions (MCRs) present a powerful strategy for the one-pot synthesis of complex pyridine derivatives. nih.govnih.gov These reactions are highly convergent and often adhere to the principles of green chemistry by minimizing waste and energy consumption. An example of a potential MCR approach is the copper(II)-catalyzed one-pot cascade reaction of inactivated saturated ketones with electron-deficient enamines. youtube.com

Synthetic StrategyPotential Starting MaterialsKey Advantages
Metal-Free Cascade ReactionAppropriately substituted sulfinyl imines and dioxinone derivativesHigh efficiency, avoids transition metal catalysts
Base-Promoted C(sp³)–H FunctionalizationSubstituted enaminones and ynonesHigh regioselectivity, environmentally friendly
One-Pot Multicomponent Reactionp-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, substituted acetophenones, ammonium (B1175870) acetateHigh yields, short reaction times, cost-effective

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing existing routes and developing new ones. Future research should employ advanced analytical and computational techniques to elucidate the intricate steps of halogenation and trifluoromethylation of the pyridine ring.

For instance, studies on the regioselective direct C-H trifluoromethylation of pyridines have shown that the reaction can proceed through a nucleophilic trifluoromethylation mechanism. researchgate.netsinfoochem.com Mechanistic investigations could involve the use of isotopic labeling, in-situ reaction monitoring by NMR spectroscopy, and density functional theory (DFT) calculations to map the potential energy surfaces of the reaction pathways. acs.org

Computational studies on the halogenation of pyridines suggest that C-halogen bond formation can occur via an SNAr pathway, with phosphine (B1218219) elimination being the rate-determining step in certain methods. researchgate.netnih.gov Similar detailed mechanistic studies on the formation of this compound would provide invaluable insights into the roles of catalysts, reagents, and reaction conditions.

High-Throughput Screening for New Chemical Transformations

High-throughput screening (HTS) is a powerful tool for accelerating the discovery and optimization of chemical reactions. discoveracs.orgunchainedlabs.com In the context of this compound, HTS could be employed to rapidly screen a wide range of catalysts, ligands, solvents, and other reaction parameters to identify optimal conditions for its synthesis. acs.org

HTS platforms can be used to explore novel cross-coupling reactions, C-H functionalization strategies, and other transformations that could lead to more efficient synthetic routes. For example, a high-throughput approach could be used to screen a library of phosphine ligands for a palladium-catalyzed cross-coupling reaction to introduce the chloro or trifluoromethyl group. unchainedlabs.com Furthermore, HTS can be instrumental in discovering entirely new reactions that produce the desired pyridinol scaffold.

HTS ApplicationVariables to ScreenDesired Outcome
Catalyst ScreeningTransition metals (Pd, Ni, Cu), ligands, organocatalystsIncreased yield, improved regioselectivity, milder reaction conditions
Solvent and Base OptimizationAprotic and protic solvents, organic and inorganic basesEnhanced reaction rates, simplified work-up procedures
Substrate Scope ExpansionDifferent protecting groups, alternative starting materialsBroader applicability of the synthetic method

Integration with Computational Design for Targeted Synthesis

The integration of computational modeling with synthetic chemistry offers a powerful paradigm for the targeted design of novel compounds and synthetic pathways. mit.edu For this compound, computational tools can be used to predict its physicochemical properties, reactivity, and potential biological activity, thereby guiding synthetic efforts.

DFT calculations can be used to model reaction mechanisms, predict the regioselectivity of reactions, and design catalysts with enhanced activity and selectivity. nih.gov For example, computational models could be used to predict the most favorable site for halogenation or trifluoromethylation on a precursor molecule, thus minimizing the formation of unwanted isomers. nih.gov Furthermore, machine learning algorithms are increasingly being used to predict reaction outcomes and even to propose novel synthetic routes. google.com

Sustainable Synthesis and Green Chemistry Principles

Future synthetic strategies for this compound should be guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. Current time information in Al Quds, IL. This involves the use of renewable feedstocks, atom-economical reactions, and environmentally benign solvents and catalysts.

Microwave-assisted synthesis has been shown to be a valuable green chemistry tool, often leading to shorter reaction times, higher yields, and purer products. nih.govnih.gov The use of ionic liquids as recyclable solvents and catalysts is another promising green approach that could be explored for the synthesis of this compound. nih.gov Biocatalysis, employing enzymes to carry out specific chemical transformations under mild conditions, also represents a highly sustainable approach for the future. researchgate.net

Green Chemistry PrincipleApplication in SynthesisPotential Benefit
Atom EconomyMulticomponent reactions, cascade reactionsReduced waste generation
Use of Safer SolventsWater, ethanol (B145695), ionic liquidsMinimized environmental and health hazards
Energy EfficiencyMicrowave-assisted synthesis, catalysis at ambient temperatureLower energy consumption and carbon footprint
Use of Renewable FeedstocksBio-derived starting materialsReduced reliance on fossil fuels

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-(trifluoromethyl)pyridin-3-ol
Reactant of Route 2
4-Chloro-6-(trifluoromethyl)pyridin-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.